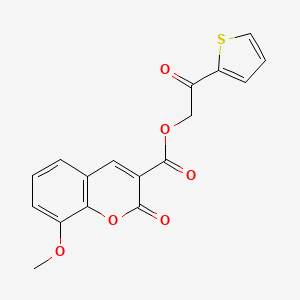

2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

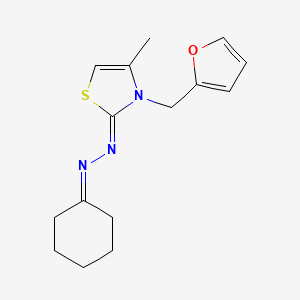

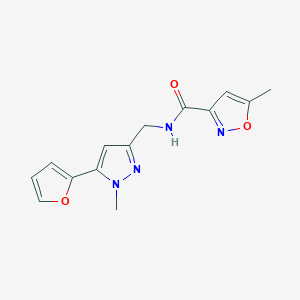

“2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of a similar compound, “2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one”, has been studied . The compound is monoclinic with a crystal structure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex. For example, the reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine resulted in the formation of salicyaldehyde azine .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Research has demonstrated the potential of chromene derivatives, including compounds structurally related to 2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, in antimicrobial and antifungal applications. A study conducted by Tiwari et al. (2018) involved the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing significant in vitro antifungal and antibacterial activity. The research emphasized the compound's ability to serve as a potent antibacterial and antifungal agent, suggesting its potential for developing new therapeutic agents. These compounds demonstrated non-toxic nature through cytotoxicity testing against human cancer cell lines, further highlighting their safety for potential drug development (Tiwari et al., 2018).

Synthesis and Characterization

The synthesis and characterization of chromene derivatives, including the process of coupling with various moieties to enhance their biological activity, have been a subject of extensive research. Behrami and Dobroshi (2019) reported on the organic synthesis of 4-hydroxy-chromen-2-one derivatives, evaluating their antibacterial activity against various bacterial strains. This research underscores the synthetic versatility of chromene compounds and their relevance in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Anticancer Potential

Further research into chromene derivatives has explored their potential as anticancer agents. The synthesis of chromene derivatives containing a thiazolidin-4-one ring by Ramaganesh et al. (2010) and their subsequent biological evaluation highlight the compounds' promising anticancer properties. These studies contribute to the understanding of chromene derivatives' mechanism of action and their potential applications in cancer therapy (Ramaganesh et al., 2010).

Photophysical Properties

The investigation of the photophysical properties of chromene derivatives, such as their UV-vis absorption and photoluminescence, offers insights into their potential applications in material science. Song et al. (2014) synthesized ethyl coumarin-3-carboxylate derivatives and studied their photophysical properties, revealing strong blue-violet emission under ultraviolet light excitation. This property suggests potential applications in optical materials and fluorescent probes (Song et al., 2014).

Wirkmechanismus

Mode of Action

Many compounds with similar structures exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Compounds with similar structures have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6S/c1-21-13-5-2-4-10-8-11(17(20)23-15(10)13)16(19)22-9-12(18)14-6-3-7-24-14/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJBJCNMYVXGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712034.png)

![Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712035.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712036.png)

![N-[[4-[4-(Cyclopropanecarbonyl)-1,4-diazepane-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712040.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)

![Tert-butyl 4-[1-(but-2-ynoylamino)ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2712049.png)

![Phenyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2712053.png)